1-Hexadecanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanol can be synthesized through the reduction of palmitic acid, a common fatty acid . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of ethyl palmitate, which is derived from palm oil . This process is carried out in the presence of a catalyst, usually nickel, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanol undergoes various chemical reactions, including:
Reduction: It can be reduced to hexadecane using strong reducing agents.
Substitution: It can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acid chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Hexadecanoic acid (palmitic acid).
Reduction: Hexadecane.
Substitution: Various esters, ethers, and other derivatives.
Scientific Research Applications
1-Hexadecanol has numerous applications in scientific research and industry:
Mechanism of Action
1-Hexadecanol exerts its effects primarily through its physical and chemical properties. As an emollient, it forms a barrier on the skin, preventing moisture loss and providing a protective layer . In biochemical applications, it interacts with lipid membranes, affecting their fluidity and stability . The molecular targets and pathways involved include interactions with fatty acid chains and membrane proteins .
Comparison with Similar Compounds
1-Octadecanol (Stearyl Alcohol): Similar to 1-hexadecanol but with an 18-carbon chain.
1-Tetradecanol (Myristyl Alcohol): A 14-carbon chain alcohol with similar uses in personal care products.
1-Dodecanol (Lauryl Alcohol): A 12-carbon chain alcohol used in detergents and surfactants.
Uniqueness of this compound: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as an emulsifier and stabilizer in various formulations . Its melting point and solubility properties also make it suitable for use in thermal energy storage applications .
Properties
IUPAC Name |
hexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19141-82-3 (aluminum salt) | |
Record name | Cetyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027991 | |
Record name | 1-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |
Record name | 1-Hexadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
334 °C at 760 mm Hg | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
175 °C | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
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Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
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Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8187 at 50 °C/4 °C, 0.8152 (55°) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
8.360 (AIR= 1) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
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Mechanism of Action |
Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol. | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Color/Form |
FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |
CAS No. |
36653-82-4, 36311-34-9, 124-29-8 | |
Record name | Cetyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |
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Record name | Isocetyl alcohol | |
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Record name | Cetyl alcohol [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |
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Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hexadecanol | |
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Record name | 1-Hexadecanol | |
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Record name | 1-Hexadecanol | |
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Record name | Hexadecan-1-ol | |
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Record name | 1-Hexadecylalcohol | |
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Record name | CETYL ALCOHOL | |
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Record name | 1-HEXADECANOL | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
49.3 °C | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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